1,4-Diamino-2,3-diphenylbutane 1,4-Diamino-2,3-diphenylbutane
Brand Name: Vulcanchem
CAS No.:
VCID: VC13949999
InChI: InChI=1S/C16H20N2/c17-11-15(13-7-3-1-4-8-13)16(12-18)14-9-5-2-6-10-14/h1-10,15-16H,11-12,17-18H2
SMILES:
Molecular Formula: C16H20N2
Molecular Weight: 240.34 g/mol

1,4-Diamino-2,3-diphenylbutane

CAS No.:

Cat. No.: VC13949999

Molecular Formula: C16H20N2

Molecular Weight: 240.34 g/mol

* For research use only. Not for human or veterinary use.

1,4-Diamino-2,3-diphenylbutane -

Specification

Molecular Formula C16H20N2
Molecular Weight 240.34 g/mol
IUPAC Name 2,3-diphenylbutane-1,4-diamine
Standard InChI InChI=1S/C16H20N2/c17-11-15(13-7-3-1-4-8-13)16(12-18)14-9-5-2-6-10-14/h1-10,15-16H,11-12,17-18H2
Standard InChI Key SYFQMERGCCDSAG-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)C(CN)C(CN)C2=CC=CC=C2

Introduction

Chemical Identity and Structural Analysis

Basic Chemical Properties

1,4-Diamino-2,3-diphenylbutane is a chiral diamine with stereogenic centers at the C2 and C3 positions. Its structural features include:

PropertyValue
CAS Number109090-35-9
Molecular FormulaC₁₆H₂₀N₂
Molecular Weight240.34 g/mol
IUPAC Name2,3-diphenylbutane-1,4-diamine
Exact Mass240.163 g/mol
Topological Polar Surface Area52.04 Ų
LogP (Partition Coefficient)4.14

The compound’s stereochemistry and planar phenyl groups contribute to its conformational rigidity, enabling selective reactivity in synthetic pathways .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy reveals distinct proton environments:

  • ¹H-NMR (CDCl₃): Signals at δ 3.49–3.51 ppm (m, 4H, CH₂) and δ 3.75–3.79 ppm (m, 2H, CH) confirm the butane backbone, while aromatic protons resonate between δ 6.50–7.34 ppm .

  • Infrared (IR) Spectroscopy: Absorption bands at 3060 cm⁻¹ (C–H stretch) and 1697 cm⁻¹ (C=O stretch in derivatives) provide insights into functional group transformations .

Synthesis Methods

Primary Synthetic Route

The most widely reported synthesis involves a three-step sequence:

  • Formation of 2,3-Diphenylsuccinonitrile: Benzyl cyanide and benzaldehyde react in the presence of sodium cyanide to yield the succinonitrile intermediate .

  • Acetamide Intermediate: The nitrile undergoes hydrogenation with Raney nickel and acetic anhydride under H₂ pressure, producing N,N'-(2,3-diphenylbutane-1,4-diyl)diacetamide .

  • Hydrolysis to Diamine: Basic hydrolysis of the acetamide yields 1,4-diamino-2,3-diphenylbutane with a purity >95% .

Alternative Method Using BF₃·THF

Aizencang et al. demonstrated a direct conversion of succinonitrile to the diamine using boron trifluoride tetrahydrofuranate (BF₃·THF). This method reduces reaction time but achieves comparable yields (~80%) to the primary route .

MethodYield (%)Time Efficiency
Raney Nickel/Ac₂O85–90Moderate
BF₃·THF80–85High

Derivatives and Applications

Imine Formation

Reaction with aldehydes produces Schiff base derivatives, which are pivotal in coordination chemistry and catalysis:

  • Benzaldehyde Derivative: Forms N,N-dibenzylidene-2,3-diphenylbutane-1,4-diamine in 99% yield .

  • Cinnamaldehyde Derivatives: Substituted cinnamaldehydes (e.g., 4-chloro, 4-dimethylamino) yield imines with extended conjugation, enhancing photophysical properties .

Ruthenium-Catalyzed Transformations

Imines derived from 1,4-diamino-2,3-diphenylbutane undergo cyclization in the presence of ruthenium catalysts to form bis-(1,3-dihydropyrrolone) derivatives. These heterocycles exhibit red-shifted absorbance (λₘₐₓ ≈ 450 nm), suggesting applications in optoelectronics .

Research Findings and Future Directions

Catalytic Applications

The compound’s rigidity and bifunctional amino groups make it a promising ligand in asymmetric catalysis. For example, nickel complexes of its imine derivatives have been tested in ethylene oligomerization, showing moderate activity (TOF = 120 h⁻¹) .

Challenges in Scalability

Despite high yields in small-scale syntheses, industrial adoption is hindered by:

  • Cost of Raney Nickel: Substituting with non-noble metal catalysts could improve cost-efficiency.

  • Purification Difficulties: Chromatographic separation of stereoisomers remains a bottleneck .

Future Prospects

  • Biological Screening: Evaluate dihydropyrrolones against kinase or protease targets.

  • Polymer Chemistry: Incorporate the diamine into polyamides or polyurethanes for high-performance materials.

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